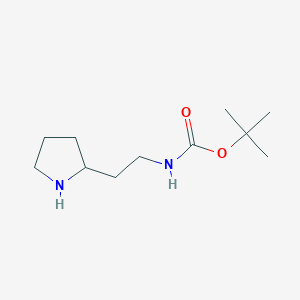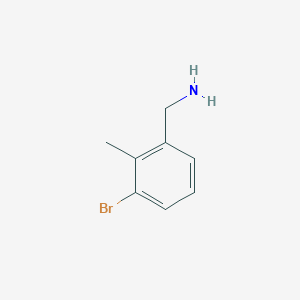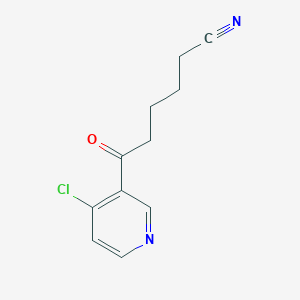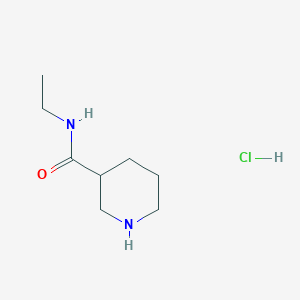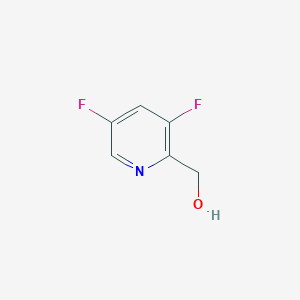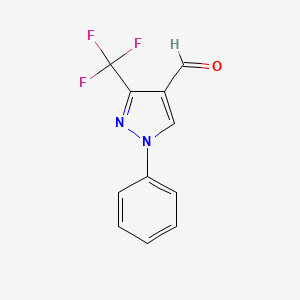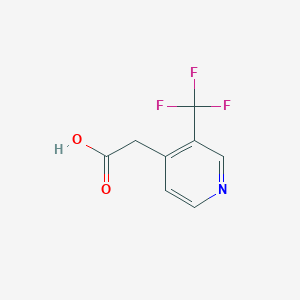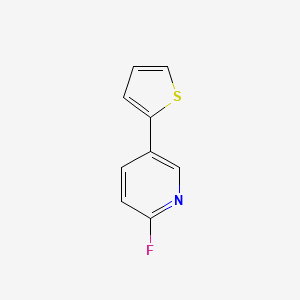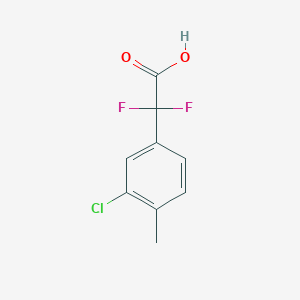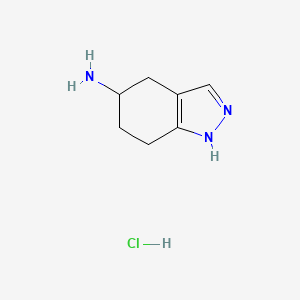
Clorhidrato de 4,5,6,7-tetrahidro-2H-indazol-5-amina
Descripción general
Descripción
4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride is a heterocyclic compound with a molecular formula of C7H12ClN3. This compound is part of the indazole family, which is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
Target of Action
Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play crucial roles in cell cycle regulation and volume regulation, respectively .
Mode of Action
It’s known that kinase inhibitors typically work by binding to the atp-binding site of the kinase, preventing the transfer of a phosphate group to the substrate and thus inhibiting kinase activity .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it may impact pathways regulated by chk1, chk2, and h-sgk . These could include cell cycle regulation, DNA damage response, and cell volume regulation .
Result of Action
As a potential kinase inhibitor, it could potentially halt cell cycle progression, impair dna damage response, or affect cell volume regulation .
Análisis Bioquímico
Biochemical Properties
4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By binding to the active site of COX-2, 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, influencing cellular signaling pathways and physiological responses.
Cellular Effects
The effects of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride on various cell types and cellular processes are diverse. In immune cells, this compound can modulate the production of cytokines and other inflammatory mediators, leading to a reduction in inflammation . In cancer cells, 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride has been observed to induce apoptosis, or programmed cell death, by activating caspases and other pro-apoptotic proteins . Furthermore, this compound can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and metabolism.
Molecular Mechanism
The molecular mechanism of action of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride involves its binding interactions with specific biomolecules. By binding to the active site of COX-2, this compound inhibits the enzyme’s activity, leading to a decrease in prostaglandin production . Additionally, 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride can interact with other enzymes and receptors, modulating their activity and downstream signaling pathways. This compound may also affect gene expression by influencing transcription factors and other regulatory proteins, resulting in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride can change over time. This compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . In in vitro studies, the effects of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride on cellular function can be observed within hours of treatment, with long-term effects becoming apparent after several days. In in vivo studies, the compound’s effects on tissue function and overall physiology may persist for weeks, depending on the dosage and administration route.
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride in animal models vary with different dosages. At low doses, this compound may exhibit anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride can cause adverse effects, such as hepatotoxicity and nephrotoxicity, due to its impact on liver and kidney function . Threshold effects may also be observed, where a minimum effective dose is required to achieve the desired therapeutic outcome.
Metabolic Pathways
4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride is involved in various metabolic pathways within the body. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of active or inactive metabolites . These metabolites may further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites. The metabolic pathways of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride can also affect its pharmacokinetics, including its absorption, distribution, and elimination from the body.
Transport and Distribution
The transport and distribution of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride may bind to specific proteins, such as albumin, which facilitates its distribution to different tissues. The localization and accumulation of this compound within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride can affect its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride within these compartments can influence its interactions with biomolecules and its overall impact on cellular processes. For example, the accumulation of this compound in the mitochondria may enhance its pro-apoptotic effects by promoting mitochondrial dysfunction and the release of cytochrome c.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride typically involves the condensation of phenylhydrazine with cyclohexanone, followed by cyclization and subsequent amination. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Comparación Con Compuestos Similares
Similar Compounds
Indazole: Known for its anti-inflammatory and antimicrobial properties.
Benzpyrazole: Exhibits similar biological activities but with different potency and selectivity.
Isoindazone: Another related compound with a distinct set of biological activities.
Uniqueness
4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other indazole derivatives. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQZJERKLBLABI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74197-18-5 | |
| Record name | 2H-Indazol-5-amine, 4,5,6,7-tetrahydro-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74197-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395259.png)
![6-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1395260.png)
